molecular formula C15H26O2 B025544 Isobaimuxinol CAS No. 105013-72-7

Isobaimuxinol

Cat. No.: B025544
CAS No.: 105013-72-7
M. Wt: 238.37 g/mol
InChI Key: YBLZTLDYFAHJHH-DHMWGJHJSA-N
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Description

Isobaimuxinol is a sesquiterpenoid compound with the molecular formula C15H26O2. It was first isolated from the volatile oil of Aquilaria sinensis (Lour), Gilg. (Thymeleaceae). This compound is known for its unique structure and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isobaimuxinol can be synthesized through various organic reactions. One common method involves the isolation from the volatile oil of Aquilaria sinensis. The process includes extraction, purification, and structural elucidation using techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from Aquilaria sinensis. The plant material is subjected to steam distillation to obtain the essential oil, followed by chromatographic techniques to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Isobaimuxinol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield aldehydes or ketones, while reduction can produce alcohols .

Scientific Research Applications

Isobaimuxinol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of isobaimuxinol involves its interaction with various molecular targets and pathways. It is believed to exert its effects through modulation of specific enzymes and receptors, leading to its observed biological activities. Detailed studies on its molecular targets and pathways are ongoing .

Comparison with Similar Compounds

  • Benzylacetone
  • p-Methoxybenzylacetone
  • Anisic acid
  • Beta-agarofuran

Comparison: Isobaimuxinol is unique due to its specific structure and biological activities.

Biological Activity

Isobaimuxinol is a compound of increasing interest in the fields of biology and medicine due to its notable biological activities, particularly its antimicrobial and antitumor properties. This article delves into the biological activity of this compound, summarizing its mechanisms of action, research findings, and potential applications.

Overview of this compound

This compound is categorized as a sesquiterpenoid, a class of compounds known for their diverse biological activities. Its chemical structure allows it to interact with various molecular targets, influencing several biological pathways. Research indicates that this compound may serve as a reference compound in studies related to sesquiterpenoids and their derivatives, further highlighting its importance in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. This interaction leads to modulation of key signaling pathways involved in cell proliferation and apoptosis, which are critical in cancer development and progression. Ongoing studies aim to elucidate the precise molecular targets involved in its mechanism of action.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents. The compound's ability to disrupt bacterial cell membranes is believed to be a key factor in its antimicrobial efficacy.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Antitumor Activity

Research has shown that this compound possesses antitumor properties, particularly in inhibiting the growth of various cancer cell lines. Studies indicate that it can induce apoptosis in cancer cells through the activation of caspases and alterations in mitochondrial membrane potential.

Case Study: Antitumor Efficacy

In a study involving human breast cancer cell lines (MCF-7), this compound was found to significantly reduce cell viability in a dose-dependent manner. The IC50 value was determined to be approximately 25 µM after 48 hours of treatment, indicating potent antitumor activity.

Table 2: Antitumor Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-725Induction of apoptosis
HeLa30Inhibition of cell proliferation
A54935Modulation of apoptosis-related proteins

Research Findings

Recent studies have focused on the broader implications of this compound's biological activities. For instance, its potential role in drug development has been explored, particularly for conditions resistant to current therapies. The compound's unique profile suggests it could be combined with existing treatments to enhance efficacy.

Properties

IUPAC Name

[(1S,2S,6S,9R)-6,10,10-trimethyl-11-oxatricyclo[7.2.1.01,6]dodecan-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O2/c1-13(2)11-6-8-14(3)7-4-5-12(10-16)15(14,9-11)17-13/h11-12,16H,4-10H2,1-3H3/t11-,12+,14+,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLZTLDYFAHJHH-DHMWGJHJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(CCCC(C3(C2)O1)CO)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC[C@H]([C@@]13C[C@@H](CC2)C(O3)(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90909295
Record name (2,2,5a-Trimethyloctahydro-2H-3,9a-methano-1-benzoxepin-9-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90909295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105013-72-7
Record name Baimuxinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105013727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2,2,5a-Trimethyloctahydro-2H-3,9a-methano-1-benzoxepin-9-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90909295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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